3-(2,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include methoxyphenyl derivatives, thiadiazine precursors, and nitrile sources. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the aromatic rings.
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Another compound with a similar thiadiazine core.
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: A licochalcone B derivative with anti-inflammatory properties.
Uniqueness
What sets 3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of functional groups and structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O4S/c1-28-16-6-4-5-15(9-16)18-11-22(27)26-13-25(14-31-23(26)19(18)12-24)20-8-7-17(29-2)10-21(20)30-3/h4-10,18H,11,13-14H2,1-3H3 |
InChI Key |
MYRASURTBHLCTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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